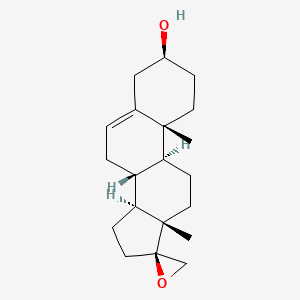
(-)-(3beta,17beta)-Spiro(androst-5-ene-17,2'-oxiran)-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol: is a synthetic steroidal compound with a unique spiro-epoxy structure. This compound is known for its potential neuroprotective properties and is a derivative of the neurosteroid dehydroepiandrosterone. The molecular formula of this compound is C20H30O2, and it has been studied for its various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol typically involves the epoxidation of a suitable steroidal precursor. One common method is the reaction of dehydroepiandrosterone with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the spiro-epoxy ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy ring to a diol or other reduced forms.
Substitution: The spiro-epoxy ring can be opened under acidic or basic conditions, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diols or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of other steroidal derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol is studied for its neuroprotective properties. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Medicine: The compound is being investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate neurosteroid pathways makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting neurological disorders. Its unique structure and biological activity make it a valuable compound for research and development.
Mécanisme D'action
The mechanism of action of 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol involves its interaction with neurosteroid receptors and modulation of neurosteroid pathways. The compound exerts its effects by binding to specific receptors in the brain, leading to the activation of signaling pathways that promote neuronal survival and protection. It also has antioxidant properties, which help in reducing oxidative stress and preventing neuronal damage.
Comparaison Avec Des Composés Similaires
Dehydroepiandrosterone (DHEA): A precursor to 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol, known for its neurosteroid properties.
17beta-spiro[androsta-1,4-diene-17,2’-oxiran]-3-one: Another spiro-epoxy steroid with similar neuroprotective properties.
5-alpha-androstane-3-beta,17beta-diol: A steroidal compound with androgenic and neuroprotective properties.
Uniqueness: 17beta-spiro[5-androsten-17,2’-oxiran]-3beta-ol is unique due to its specific spiro-epoxy structure, which imparts distinct biological activities. Its ability to modulate neurosteroid pathways and provide neuroprotection sets it apart from other similar compounds.
Propriétés
Numéro CAS |
847-75-6 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxirane]-3-ol |
InChI |
InChI=1S/C20H30O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h3,14-17,21H,4-12H2,1-2H3/t14-,15+,16-,17-,18-,19-,20+/m0/s1 |
Clé InChI |
LKDLANDMNIFZOI-IJMQKCTASA-N |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CO5)C)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CCC45CO5)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


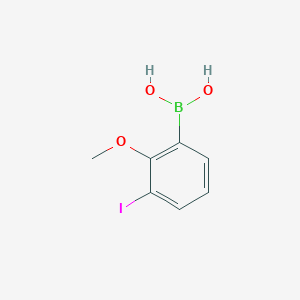


![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
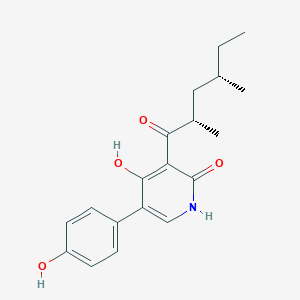

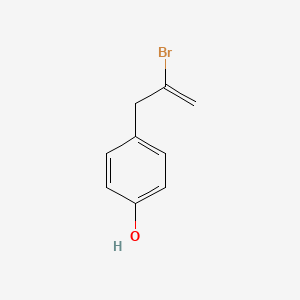
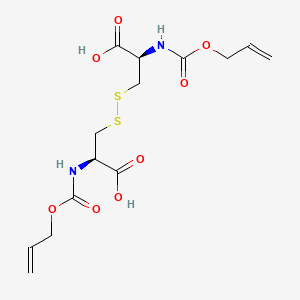
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
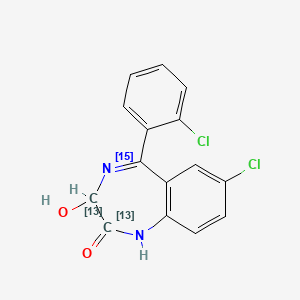
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
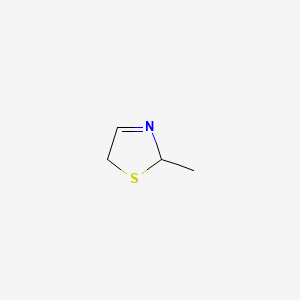
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
